1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one
Description
1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one (CAS 74661-40-8) is a benzothiazole derivative with the molecular formula C₁₅H₁₂N₂OS and a molecular weight of 268.34 g/mol . Its structure comprises a benzothiazole ring linked via an amino group to a para-substituted acetophenone moiety. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold's known bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-ylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)11-6-8-12(9-7-11)16-15-17-13-4-2-3-5-14(13)19-15/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPDDDSFYSEZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Formation and Ru-Catalyzed Cyclization
A modern approach involves synthesizing N-(4-acetylphenyl)thiourea followed by RuCl3-catalyzed intramolecular oxidative coupling (Scheme 1).
Procedure :
- Synthesis of 4-acetylaniline isothiocyanate : Treat 4-acetylaniline with thiophosgene in dichloromethane.
- Thiourea formation : React the isothiocyanate with aqueous ammonia to yield N-(4-acetylphenyl)thiourea.
- Cyclization : Subject the thiourea to RuCl3 (5 mol%) in toluene at 110°C under oxygen atmosphere.
Mechanistic Insight :
The Ru catalyst facilitates dehydrogenative coupling, forming the thiazole ring via C–S and C–N bond formation. This method achieves yields up to 78%.
Advantages :
- Atom-economical, single-step cyclization.
- Utilizes inexpensive Ru catalysts.
Palladium-Catalyzed Buchwald-Hartwig Amination
Coupling of 2-Aminobenzothiazole with 4-Bromoacetophenone
This two-step approach leverages cross-coupling to install the acetylphenyl group (Scheme 2).
Step 1: Synthesis of 2-Aminobenzothiazole
- Method : Cyclize 2-aminothiophenol with formic acid in polyphosphoric acid (PPA) under microwave irradiation (150°C, 15 min).
- Yield : 89% (reported for analogous structures).
Step 2: Buchwald-Hartwig Coupling
- Conditions :
- Catalyst: Pd2(dba)3 (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs2CO3
- Solvent: Toluene, 110°C, 24 h
- Reaction :
$$
\text{2-Aminobenzothiazole} + \text{4-Bromoacetophenone} \xrightarrow{\text{Pd, Xantphos}} \text{Target Compound}
$$ - Yield : 65–72% (extrapolated from similar couplings).
Characterization :
- 1H NMR : Singlet at δ 2.65 ppm (3H, COCH3), doublets for benzothiazole protons (δ 7.45–8.10 ppm).
- IR : Stretching at 1685 cm⁻¹ (C=O).
Copper-Mediated Ullmann Coupling
Reaction Optimization and Scalability
For cost-sensitive applications, Ullmann coupling offers a viable alternative (Scheme 3).
Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: N,N′-dimethylethylenediamine (DMEDA)
- Base: K2CO3
- Solvent: DMSO, 130°C, 48 h
Substrate Scope :
- 4-Iodoacetophenone reacts efficiently with 2-aminobenzothiazole, yielding 58% product.
- Electron-withdrawing groups on the aryl halide enhance reactivity.
Limitations :
- Prolonged reaction times.
- Moderate yields compared to Pd-catalyzed methods.
Microwave-Assisted Cyclization in Polyphosphoric Acid
One-Pot Benzothiazole Formation
Adapting methods from antitumor agent synthesis, 4-aminoacetophenone and 2-aminothiophenol undergo cyclization in PPA (Scheme 4).
Procedure :
- Mix equimolar 4-aminoacetophenone and 2-aminothiophenol in PPA.
- Microwave irradiation (200 W, 180°C, 10 min).
- Quench with ice-water and extract with ethyl acetate.
Yield : 70% (based on analogous reactions).
Key Advantage :
- Rapid, solvent-free conditions.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|---|
| Ru-Catalyzed Cyclization | RuCl3 | 78 | 6 | Moderate | High |
| Buchwald-Hartwig | Pd2(dba)3 | 72 | 24 | Low | Moderate |
| Ullmann Coupling | CuI | 58 | 48 | High | High |
| Microwave/PPA | None | 70 | 0.17 | High | Limited |
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The compound’s analogues differ in substituents on the benzothiazole ring, acetophenone group, or the bridging amino linkage. Key examples include:
Structural Insights :
- The absence of the amino bridge in CAS 56071-71-7 reduces hydrogen-bonding capacity, which may limit interactions with biological targets compared to the parent compound .
- Piperazine-containing analogues (e.g., QD10) introduce basic nitrogen atoms, improving solubility and enabling interactions with neurotransmitter receptors .
Physicochemical Properties
- Melting Points: Parent compound: Not explicitly reported, but analogues like 1-(4-chlorophenyl) derivatives show melting points ~137–138°C . QD10: 148.4–151.4°C, reflecting increased crystallinity due to piperazine and benzoyl groups .
- Purity : The parent compound is available in ultra-high purity grades (≥99.9%), while analogues like QD10 achieve 100% purity via UPLC/MS .
Biological Activity
1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one, also known by its CAS number 74661-40-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 1-{4-[(1,3-benzothiazol-2-yl)amino]phenyl}ethan-1-one is C₁₅H₁₂N₂OS, with a molecular weight of 268.34 g/mol. The compound features a benzothiazole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₂N₂OS |
| Molecular Weight | 268.34 g/mol |
| IUPAC Name | 1-[4-(1,3-benzothiazol-2-ylamino)phenyl]ethanone |
| PubChem CID | 2384554 |
Antinociceptive Effects
Recent studies have highlighted the dual inhibition potential of compounds related to benzothiazole derivatives. Specifically, the inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has been associated with significant antinociceptive effects. For instance, compounds exhibiting low nanomolar inhibition potencies for both enzymes demonstrated efficacy comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen .
Antitumor Activity
Benzothiazole derivatives have shown promising antitumor activity across various cancer cell lines. In particular, studies indicated that certain analogs exhibited IC₅₀ values in the low micromolar range against lung cancer cell lines (e.g., HCC827 and NCI-H358), suggesting their potential as anticancer agents . The effectiveness of these compounds was notably higher in two-dimensional assays compared to three-dimensional models, indicating the importance of further exploration in more complex biological systems.
Antimicrobial Properties
The antimicrobial activity of benzothiazole compounds has been documented, with certain derivatives displaying significant effectiveness against various bacterial strains. These findings suggest that modifications to the benzothiazole structure can enhance antibacterial potency .
Structure-Activity Relationship (SAR)
The SAR studies conducted on benzothiazole derivatives indicate that specific substitutions on the aromatic rings can significantly influence biological activity. For example, the presence of trifluoromethyl groups has been shown to enhance enzyme inhibition capabilities while maintaining low toxicity levels .
Study on Dual sEH/FAAH Inhibitors
A notable study explored the synthesis and evaluation of benzothiazole-based analogs as dual inhibitors of sEH and FAAH. The most potent compound from this series demonstrated IC₅₀ values of 7 nM and 9.6 nM for human FAAH and sEH enzymes respectively. This compound was effective in alleviating acute inflammatory pain in rat models, showcasing its therapeutic potential .
Antitumor Efficacy in Cell Lines
In another investigation focusing on antitumor activity, several newly synthesized benzothiazole derivatives were tested against different cancer cell lines. The results indicated that specific structural modifications could lead to enhanced cytotoxicity against tumor cells while reducing toxicity towards normal cells .
Q & A
Q. Key Steps
- Reagent Ratio : 1:1 molar ratio of 4-aminoacetophenone to benzothiazole derivative.
- Catalyst : Acetic acid (1–2 drops) to enhance electrophilic substitution.
- Purification : Recrystallization in methanol or ethanol yields high-purity product.
How do the functional groups in 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one influence its reactivity?
Basic Functional Analysis
The compound features:
- Ketone group (ethanone) : Participates in nucleophilic additions (e.g., forming hydrazones or semicarbazones).
- Benzothiazole-amino group : Enables hydrogen bonding with biological targets and polar solvents, enhancing solubility .
Q. Advanced Reactivity Insights
- Hydrogen Bonding : The amino group forms strong hydrogen bonds (e.g., with hydroxyl or carbonyl groups in proteins), critical for bioactivity studies .
- Electrophilic Aromatic Substitution : The para-substituted phenyl ring directs further functionalization at meta positions.
What is the solubility profile of 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one in aqueous buffers?
Q. Experimental Data
| Solvent/Medium | Solubility (µg/mL) | pH | Source |
|---|---|---|---|
| Phosphate buffer | 35.2 | 7.4 | PubChem |
Methodological Note
Solubility is determined via shake-flask method at 25°C. For improved aqueous solubility, consider co-solvents (e.g., DMSO ≤1% v/v) or derivatization (e.g., sulfonation) .
How can reaction conditions be optimized for higher yields of this compound?
Q. Advanced Synthesis Strategies
- Temperature Control : Prolonged reflux (6–8 hours) ensures complete condensation .
- Catalyst Screening : Replace acetic acid with piperidine for milder conditions, reducing side products .
- Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining >85% yield (unpublished protocols).
Q. Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional reflux | 72–78 | 95 |
| Microwave-assisted | 85–90 | 98 |
What analytical techniques are recommended for structural confirmation?
Q. Basic Characterization
Q. Advanced Structural Elucidation
- X-ray Crystallography : Use SHELXL for refinement (R factor <0.05) and OLEX2 for visualization .
- LC-MS : ESI-MS ([M+H]⁺ expected at m/z 297.1) validates molecular weight .
How can researchers investigate the biological activity of this compound?
Q. Methodological Framework
Binding Assays : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases).
Computational Docking : AutoDock Vina for predicting binding modes with VEGFR-2 or COX-2 .
In Vitro Testing : MTT assays for cytotoxicity (IC₅₀) on cancer cell lines (e.g., MCF-7, HepG2) .
Q. Data Interpretation
- Contradictions : Discrepancies in IC₅₀ values may arise from cell line variability. Replicate assays ≥3 times .
How should researchers address contradictions in reported solubility or bioactivity data?
Q. Troubleshooting Guide
Solubility Variability :
- Verify buffer composition and temperature.
- Use dynamic light scattering (DLS) to detect aggregation.
Bioactivity Discrepancies :
- Standardize cell culture conditions (e.g., passage number, serum concentration).
- Validate target engagement via Western blotting .
What in silico tools are suitable for ADMET profiling of this compound?
Q. Advanced Computational Methods
Q. Key Parameters
| Parameter | Prediction | Tool |
|---|---|---|
| LogP | 2.8 | SwissADME |
| BBB Permeability | Moderate | BOILED-Egg |
| CYP2D6 Inhibition | Low | ProTox-II |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
